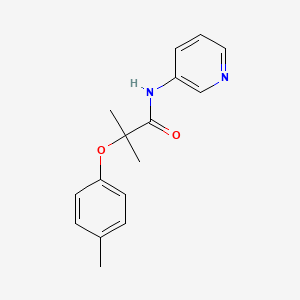![molecular formula C21H25NO2 B6103341 1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6103341.png)
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class. It was first synthesized in the 1960s and gained popularity in the 2000s as a designer drug. MDPV is a potent stimulant that has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite its negative reputation, MDPV has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in a range of effects, including increased alertness, euphoria, and feelings of pleasure.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. This compound has also been shown to cause neurotoxicity in certain regions of the brain, including the striatum and prefrontal cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine has been used in a variety of laboratory experiments due to its potent stimulant properties. It has been used to study the effects of stimulant drugs on the brain and to investigate the mechanisms of addiction. However, due to its potential for abuse and negative side effects, caution must be taken when using this compound in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine. One area of interest is the development of new treatments for depression, anxiety, and ADHD based on the mechanisms of action of this compound. Another area of research is the investigation of the long-term effects of this compound use, including its potential for addiction and neurotoxicity. Finally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound, including its interactions with other drugs and its effects on different populations, such as children and the elderly.
Métodos De Síntesis
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Friedel-Crafts acylation. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine has been studied for its potential therapeutic applications, including as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In animal studies, this compound has been shown to increase dopamine and norepinephrine levels in the brain, which may be beneficial for treating these conditions.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(3-methylphenyl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-5-3-6-18(15-16)20-7-4-14-22(20)21(23)13-10-17-8-11-19(24-2)12-9-17/h3,5-6,8-9,11-12,15,20H,4,7,10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDOCRHFBWWGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-({[4-(3-methyl-1-piperidinyl)benzyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B6103259.png)
![4-chloro-6-[4-(3-methoxyphenyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B6103274.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B6103283.png)
![2-(5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6103288.png)
![N~3~-{3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}-beta-alaninamide](/img/structure/B6103294.png)
![1-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6103308.png)
![methyl 5-methyl-2-[({2-[(1-naphthyloxy)acetyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6103318.png)
![3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6103326.png)

![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6103350.png)
![1-(methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B6103364.png)

![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B6103373.png)
![(2E)-3-(2-furyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acrylamide](/img/structure/B6103378.png)